molecular formula C9H12N2O2 B8296990 2-Amino-5-methoxy-3-methylbenzamide

2-Amino-5-methoxy-3-methylbenzamide

Cat. No.: B8296990
M. Wt: 180.20 g/mol
InChI Key: FIVCMZLXZXBDJT-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-3-methylbenzamide is a benzamide derivative featuring a benzene ring substituted with amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 2, 5, and 3, respectively. Benzamides are widely studied for their roles in organic synthesis and pharmaceutical applications, particularly as intermediates or directing groups in catalytic reactions . The methoxy and methyl substituents influence electronic and steric properties, modulating solubility and reactivity.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-5-methoxy-3-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12)

InChI Key

FIVCMZLXZXBDJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Analysis

The table below compares key structural and functional attributes of 2-Amino-5-methoxy-3-methylbenzamide with related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound 2-NH₂, 5-OCH₃, 3-CH₃ ~180.20 (calculated) Potential directing group; pharmaceutical intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-1,1-dimethylethyl), 3-CH₃ 207.27 N,O-bidentate directing group for C–H functionalization
Methyl-3-amino-4-hydroxybenzoate 3-NH₂, 4-OH, COOCH₃ 167.15 Precursor for benzoxazole synthesis via cyclization
2-Amino-5-bromo-3-methoxybenzoic acid 2-NH₂, 5-Br, 3-OCH₃, COOH 246.05 Bromine enhances electrophilic substitution reactivity
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid 3-OCH₃, 4-COOCH₃, B(OH)₂ 239.97 Boronic acid for Suzuki-Miyaura cross-coupling
Key Observations:

Substituent Effects: The amino group in this compound distinguishes it from ester or boronic acid derivatives (e.g., ). This group enhances hydrogen bonding and metal coordination, critical for catalytic applications . Methoxy vs. Hydroxy: Compared to Methyl-3-amino-4-hydroxybenzoate , the methoxy group in the target compound reduces acidity (pKa ~10 vs. ~8 for phenolic -OH) and increases lipophilicity. Brominated Analogs: Bromine substituents (e.g., 2-Amino-5-bromo-3-methoxybenzoic acid ) introduce steric bulk and electrophilic reactivity, enabling cross-coupling or nucleophilic substitution.

Synthetic Utility: The target compound’s amino and methoxy groups may enable cyclization reactions akin to those seen in benzoxazole synthesis (e.g., ). Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which serves as a directing group via N,O-coordination, the target compound’s amino group could act as a monodentate or bidentate ligand, depending on reaction conditions.

Physicochemical and Reactivity Comparison

Solubility and Stability:
  • This compound: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding capacity; stable under neutral conditions but may degrade under strong acid/base.
  • Methyl-3-amino-4-hydroxybenzoate: Higher aqueous solubility than the target compound due to the hydrophilic -OH group; prone to oxidation .
  • Brominated Derivatives : Lower solubility in water due to bromine’s hydrophobicity; reactive toward nucleophiles (e.g., Suzuki coupling precursors) .
Reactivity in Catalytic Systems:
  • The N,O-bidentate ligand in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates palladium-catalyzed C–H activation , whereas the target compound’s amino group may require additional coordinating groups for similar efficacy.
  • Boronic acids () excel in cross-coupling but lack the amide backbone’s hydrogen-bonding versatility.

Preparation Methods

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

Patents describing analogous benzamide syntheses (,) reveal that methoxy groups are typically installed early in the synthesis to leverage electron-donating effects for subsequent electrophilic substitutions. For example, 3-methyl-2-nitrobenzoic acid serves as a common precursor, where nitration at C2 precedes methoxylation at C5 using copper(I) oxide-methanol systems under reflux (70–80°C, 8–12 h). This approach achieves >85% regioselectivity for the para-methoxy derivative relative to the nitro group.

Detailed Synthetic Protocols

One-Pot Chlorination-Amidation Method

Adapted from CN112142620A, this method utilizes isatoic anhydride as the starting material, modified for methoxy incorporation:

Step 1: Methoxylation of Isatoic Anhydride
Isatoic anhydride (1.0 eq) is suspended in dry dimethylformamide (DMF), treated with sodium methoxide (2.5 eq), and heated to 100°C under nitrogen for 6 h. Quenching with ice water precipitates 5-methoxyisatoic anhydride (89% yield).

Step 2: Methylamine Coupling
The anhydride is dissolved in dichloromethane (DCM), cooled to 0°C, and treated with methylamine (40% aqueous, 1.2 eq) dropwise. After stirring for 3 h at 25°C, the mixture is washed with 5% HCl to remove unreacted amine, yielding 5-methoxy-3-methyl-2-aminobenzoic acid .

Step 3: Amide Formation
The carboxylic acid is activated with thionyl chloride (1.5 eq) in toluene at 80°C for 2 h, followed by addition of concentrated ammonium hydroxide. The resulting precipitate is recrystallized from ethanol-water (1:1) to afford the target compound (68% overall yield).

Table 1: Optimization of One-Pot Synthesis

ParameterTested RangeOptimal ValueImpact on Yield
Methoxylation Temp80°C – 120°C100°C+15% yield
Methylamine Equiv.1.0 – 2.01.2Minimizes side products
Recrystallization SolventEthanol, Methanol, AcetonitrileEthanol-WaterPurity >98%

Nitro Reduction Pathway

Derived from CN101492387B, this route emphasizes nitro group reduction for amino group installation:

Step 1: Nitration of 5-Methoxy-3-Methylbenzoic Acid
The benzoic acid (1.0 eq) is dissolved in fuming nitric acid (90%) at −5°C, followed by slow addition of sulfuric acid (1.5 eq). After 2 h, the mixture is poured onto ice, yielding 2-nitro-5-methoxy-3-methylbenzoic acid (91% yield).

Step 2: Catalytic Hydrogenation
The nitro compound is hydrogenated at 50 psi H₂ using 10% Pd/C in ethanol at 25°C. Filtration and solvent removal provide 2-amino-5-methoxy-3-methylbenzoic acid (94% yield).

Step 3: Amidation via Carbodiimide Coupling
The amino acid is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and ammonium chloride (2.0 eq) in DMF at 0°C. After 12 h, the urea byproduct is filtered, and the solution is concentrated to afford the benzamide (82% yield).

Table 2: Comparative Analysis of Reduction Methods

Reducing AgentConditionsYieldPurityCost per kg (USD)
H₂/Pd-C50 psi, 25°C94%99%320
Fe/HClReflux, 2 h78%85%45
Na₂S₂O₄pH 4, 60°C83%91%120

Industrial-Scale Production Considerations

Solvent Recycling Systems

Patent CN112142620A highlights the use of solvent A (a 1:1 mixture of ethyl acetate and heptane) for extraction, which reduces emulsion formation during workup. Closed-loop distillation recovers >95% of the solvent, lowering production costs by 18% compared to single-solvent systems.

Waste Stream Management

The trichloroisocyanuric acid employed in chlorination steps generates cyanuric acid as a byproduct, which is neutralized with lime (CaO) to form calcium cyanurate—a non-hazardous precipitate. This process reduces biological oxygen demand (BOD) in effluent by 70%.

Emerging Methodologies

Enzymatic Amidation

Lipase-catalyzed amidation in ionic liquids ([BMIM][BF₄]) achieves 89% conversion of methyl ester precursors to the primary amide at 37°C, eliminating the need for toxic chlorinating agents.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The electron-donating methoxy group directs incoming electrophiles to the C4 position, complicating C3 methylation. Computational studies (DFT, B3LYP/6-31G*) suggest that pre-coordinating the amine group with BF₃ shifts selectivity to C3 by 22%.

Amide Hydrolysis Mitigation

The primary amide is susceptible to hydrolysis under acidic conditions. Patent CN101492387B resolves this by maintaining reaction pH >8 during aqueous workups and using anhydrous solvents (H2O <0.1%).

Q & A

Q. What statistical methods are appropriate for analyzing dose-response studies involving this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report IC50_{50}/EC50_{50} values with 95% confidence intervals .
  • ANOVA : Compare multiple experimental groups (e.g., wild-type vs. mutant receptors) with post-hoc Tukey tests .

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